molecular formula C18H25ClN4O4 B501582 N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 898644-08-1

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B501582
CAS No.: 898644-08-1
M. Wt: 396.9g/mol
InChI Key: WJKSMBUVWHUZCC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a morpholine ring, and a piperazine ring. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Intermediate: Starting with 5-chloro-2-methoxyaniline, the compound is reacted with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with a piperazine derivative under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Modification: The resulting compound is further reacted with morpholine-4-carbonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation for purification.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide: Lacks the chloro substitution.

    N-(5-chloro-2-methoxyphenyl)-2-[4-(piperazin-1-yl)acetamide: Lacks the morpholine carbonyl group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of both the chloro and morpholine carbonyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O4/c1-26-16-3-2-14(19)12-15(16)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-27-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSMBUVWHUZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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